Boc-2-cyano-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

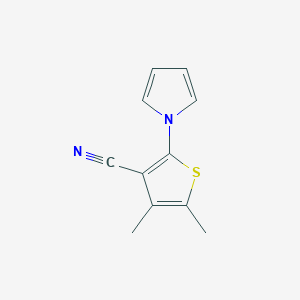

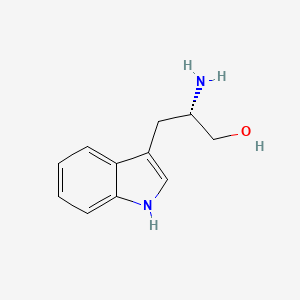

Boc-2-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a cyano substituent. The Boc group is commonly used in peptide synthesis to protect the amine functionality, while the cyano group can impart unique electronic and structural properties to the molecule. Although the provided papers do not directly discuss Boc-2-cyano-D-phenylalanine, they do provide insights into the synthesis and properties of related Boc-protected phenylalanine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives is typically achieved through a series of chemical reactions that build the desired molecular structure while protecting functional groups that may interfere with the synthesis process. In the first paper, an efficient, stereodivergent, and enantioselective synthesis of N-Boc-beta-methylphenylalanine is described, starting from an enantiomerically pure epoxy alcohol and proceeding through oxidation, ring opening, and esterification steps . Although this synthesis does not directly pertain to Boc-2-cyano-D-phenylalanine, the methodologies used, such as protection of amino groups and stereodivergent synthesis, are relevant for the synthesis of a wide range of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. This group is bulky and can influence the overall conformation and reactivity of the molecule. The stereochemistry of the amino acid is also crucial, as it can affect the molecule's biological activity and its ability to participate in peptide bond formation during protein synthesis. The papers provided do not offer a direct analysis of the molecular structure of Boc-2-cyano-D-phenylalanine, but they do highlight the importance of stereochemistry and protecting groups in the molecular structure of Boc-protected amino acid derivatives .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions, depending on the functional groups present and the conditions applied. The first paper describes a sequence of reactions including mesylation, nucleophilic displacement, hydrogenolysis, and saponification to obtain different diastereomers of N-Boc-beta-methylphenylalanine . These reactions are indicative of the types of chemical transformations that Boc-protected amino acids can undergo, which may also be applicable to Boc-2-cyano-D-phenylalanine, particularly in the context of peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protecting groups and substituents present on the molecule. The Boc group, for example, increases the steric bulk and can affect the solubility and reactivity of the amino acid. The presence of a cyano group would contribute to the molecule's polarity and potentially its reactivity in nucleophilic addition reactions. The papers provided do not discuss the specific properties of Boc-2-cyano-D-phenylalanine, but they do suggest that the introduction of different protecting groups and substituents can significantly alter the properties of phenylalanine derivatives, which is relevant for the design and synthesis of peptides with specific characteristics .

Scientific Research Applications

Application in Polymer Science

- Specific Scientific Field : Polymer Science .

- Summary of the Application : “Boc-2-cyano-D-phenylalanine” is used in the synthesis of a chiral monomer with a single chiral center and higher stereospecificity . This monomer is used to create a polymeric film that can be used for the electrochemical chiral recognition of 3,4-Dihydroxyphenylalanine (DOPA) enantiomers .

- Methods of Application or Experimental Procedures : The chiral monomer is synthesized and then used to create a modified electrode via potentiostatic polymerization . The resulting polymeric film displays good reversible redox activities .

- Results or Outcomes : The chiral polymeric film showed higher peak current responses toward L-DOPA and D-DOPA, respectively . This indicates that the film can be used for the enantioselective recognition of DOPA enantiomers .

Application in Peptide Synthesis

- Specific Scientific Field : Peptide Synthesis .

- Summary of the Application : “Boc-2-cyano-D-phenylalanine” is used in the synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. In the lab, peptides are often synthesized for use in research and drug development .

- Methods of Application or Experimental Procedures : The Boc group (tert-butyloxycarbonyl) is a protective group used in peptide synthesis . The Boc group is added to the amino acid to protect it during the synthesis process, and it is removed once the peptide chain is complete .

- Results or Outcomes : The use of “Boc-2-cyano-D-phenylalanine” in peptide synthesis allows for the creation of complex peptides that can be used in a variety of research applications .

In general, amino acid derivatives like “Boc-2-cyano-D-phenylalanine” are often used in the synthesis of complex molecules, such as peptides and proteins . They can also be used to modify the properties of other compounds, or as building blocks in the creation of new materials .

Safety And Hazards

properties

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-cyano-D-phenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)